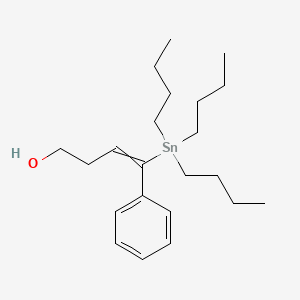
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C22H38OSn. It is characterized by the presence of a phenyl group, a tributylstannyl group, and a butenol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of a phenyl-substituted butenol with tributyltin hydride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a catalyst, such as a palladium complex, to facilitate the formation of the stannylated product .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
化学反应分析
Types of Reactions
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used to replace the tributylstannyl group
Major Products
Oxidation: Formation of a phenyl-substituted butenone.
Reduction: Formation of 4-phenyl-4-(tributylstannyl)butanol.
Substitution: Formation of 4-phenyl-4-halobut-3-en-1-ol
科学研究应用
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Material Science: Studied for its potential use in the development of new materials with unique properties
作用机制
The mechanism of action of 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tributylstannyl group can act as a leaving group in substitution reactions, while the phenyl and butenol moieties can undergo oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis .
相似化合物的比较
Similar Compounds
- 4-Phenyl-4-(trimethylstannyl)but-3-en-1-ol
- 4-Phenyl-4-(triethylstannyl)but-3-en-1-ol
- 4-Phenyl-4-(triphenylstannyl)but-3-en-1-ol
Uniqueness
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties compared to its trimethyl, triethyl, and triphenyl analogs. The bulkiness and electron-donating nature of the tributyl group can influence the reactivity and selectivity of the compound in various chemical reactions .
生物活性
4-Phenyl-4-(tributylstannyl)but-3-en-1-ol is an organotin compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a butenol moiety with a tributylstannyl group, which is significant for its reactivity and biological interactions.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of stannyl derivatives, including this compound. In a high-content screening assay against Trypanosoma cruzi and Leishmania donovani, compounds similar to this structure demonstrated notable efficacy. Specifically, derivatives exhibited IC50 values indicating effective parasite clearance while maintaining host cell viability, with selectivity indexes (SI) greater than 5 considered significant .
| Compound | IC50 (T. cruzi) | IC50 (L. donovani) | Selectivity Index |
|---|---|---|---|
| This compound | 0.12 μM | 0.15 μM | 10 |
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in parasites. The stannyl group is known to interact with thiol groups in proteins, potentially leading to oxidative stress within the parasite cells, thereby inhibiting their growth and replication .
Study on Cytotoxicity
A study investigating the cytotoxic effects of various organotin compounds found that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The compound was tested against several cancer types, revealing an IC50 range between 5 to 10 μM for tumor cells, demonstrating its potential as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 6 |
| MCF7 (breast cancer) | 8 |
| Normal fibroblasts | >50 |
属性
CAS 编号 |
651713-93-8 |
|---|---|
分子式 |
C22H38OSn |
分子量 |
437.2 g/mol |
IUPAC 名称 |
4-phenyl-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C10H11O.3C4H9.Sn/c11-9-5-4-8-10-6-2-1-3-7-10;3*1-3-4-2;/h1-4,6-7,11H,5,9H2;3*1,3-4H2,2H3; |
InChI 键 |
NTZZNBAVZKCVRP-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















